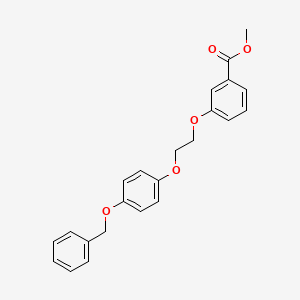

Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate

Description

Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate is a structurally complex ester featuring a benzoate core, an ethoxy linker, and a benzyloxy-substituted phenoxy group. This compound’s design combines electron-donating (benzyloxy) and lipophilic (benzyl, ester) groups, which influence its physicochemical properties and reactivity. Such esters are often explored as intermediates in pharmaceutical synthesis or functional materials due to their tunable solubility and stability .

Properties

IUPAC Name |

methyl 3-[2-(4-phenylmethoxyphenoxy)ethoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O5/c1-25-23(24)19-8-5-9-22(16-19)27-15-14-26-20-10-12-21(13-11-20)28-17-18-6-3-2-4-7-18/h2-13,16H,14-15,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQLFGNHCQEXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594812 | |

| Record name | Methyl 3-{2-[4-(benzyloxy)phenoxy]ethoxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937602-29-4 | |

| Record name | Methyl 3-{2-[4-(benzyloxy)phenoxy]ethoxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities to meet specific requirements . The process often includes sourcing and procurement of raw materials, followed by controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate with structurally related compounds, emphasizing substituent effects, reactivity, and applications.

Substituent Effects on Reactivity and Stability

- Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate (CAS 1171935-91-3) Key Differences: Replaces the benzyloxy group with a methoxy group and introduces a formyl group at the para position of the phenoxy ring. Impact:

- Applications: Serves as a versatile intermediate for synthesizing Schiff bases or heterocycles .

- 4-(Benzyloxy)-3-phenethoxyphenol (C3) Key Differences: Lacks the benzoate ester; features a free phenolic -OH group. Impact:

- The phenolic -OH increases polarity and susceptibility to oxidation, limiting stability under acidic/basic conditions compared to the ester-protected target compound .

- Reduced lipophilicity may hinder membrane permeability in biological systems . Applications: Likely used in antioxidant or polymer chemistry due to phenolic reactivity .

- Triisopropylsilyl (Z)-4-((4-((3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)-2-(2-(tosyloxy)ethoxy)phenoxy)methyl)benzoate Key Differences: Incorporates a fluorobenzyl group, a tosyloxy ethoxy linker, and a triisopropylsilyl (TIPS) protecting group. Impact:

- Tosyloxy group introduces sulfonic ester functionality, enabling nucleophilic substitutions (e.g., SN2 reactions) .

Physical Properties and Spectral Characterization

A comparison of key physical properties and structural confirmation methods is summarized below:

Biological Activity

Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate, a compound with the chemical formula C23H22O5, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Benzyloxy and phenoxy groups which may enhance lipophilicity and biological activity.

- An ethoxy linkage that could influence the compound's interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of compounds similar to methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate exhibit significant antitumor properties. For instance, studies on related benzofuran derivatives have shown anti-metastatic effects in hepatocellular carcinoma (HCC) models. The compound BMBF, a benzofuran derivative, demonstrated the ability to suppress cell proliferation and migration by modulating integrin α7 and epithelial-mesenchymal transition (EMT) markers in HCC cells .

Table 1: Summary of Antitumor Effects in HCC Models

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| BMBF | Huh7 | 48.22 (24h) | Downregulation of integrin α7, inhibition of EMT markers |

| 38.15 (48h) | Suppression of MMP-9 expression |

Mechanistic Insights

The biological activity of methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate may be attributed to its ability to interact with specific cellular pathways:

- Inhibition of Drug Efflux Pumps : Compounds with similar structures have been shown to inhibit Breast Cancer Resistance Protein (BCRP), enhancing the efficacy of chemotherapeutic agents against resistant cancer cell lines .

- Modulation of Signaling Pathways : The downregulation of p53 and integrin signaling pathways observed in related compounds indicates a potential mechanism for reducing metastasis and enhancing therapeutic outcomes in cancer treatment .

Case Studies and Research Findings

- Hepatocellular Carcinoma Study : A study investigating the effects of BMBF revealed significant suppression of Huh7 cell viability at concentrations above 5 μM. The compound inhibited cell migration and invasion through modulation of integrin signaling .

- Flavonoid Derivative Research : A series of flavonoid dimers were evaluated for their ability to restore drug sensitivity in resistant cancer cells. These compounds exhibited low toxicity while effectively inhibiting BCRP activity, suggesting a potential pathway for developing new chemotherapeutic strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.